Sodium tetrafluoroborate

描述

属性

IUPAC Name |

sodium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.Na/c2-1(3,4)5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJZTOFHXCFQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaBF4, BF4Na | |

| Record name | Sodium tetrafluoroborate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_tetrafluoroborate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021477 | |

| Record name | Sodium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White solid; [EPA OHM/TADS] White or off-white lump or granules; [Alfa Aesar MSDS] | |

| Record name | Borate(1-), tetrafluoro-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium fluoborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13755-29-8 | |

| Record name | Sodium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13755-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium fluoborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013755298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tetrafluoroborate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Borate(1-), tetrafluoro-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FLUOBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFC805A5WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sodium tetrafluoroborate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and structural characteristics of sodium tetrafluoroborate (B81430) (NaBF₄). The information is presented to support research, scientific analysis, and drug development applications, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its chemical structure and behavior.

Chemical Properties and Structure

Sodium tetrafluoroborate is an inorganic salt with the chemical formula NaBF₄. It presents as a white, crystalline, odorless solid.[1] This compound is known for its high solubility in water and hygroscopic nature, readily absorbing moisture from the air.[1][2]

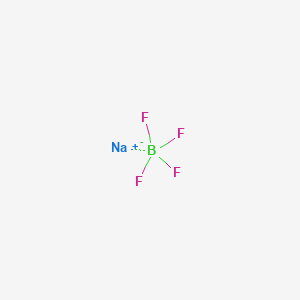

Structure

This compound consists of a sodium cation (Na⁺) and a tetrafluoroborate anion (BF₄⁻). The tetrafluoroborate anion possesses a tetrahedral geometry with a central boron atom covalently bonded to four fluorine atoms. The bonding within the crystal lattice is ionic, between the sodium cations and the tetrafluoroborate anions.

The crystal structure of this compound is orthorhombic, belonging to the space group Cmcm.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | NaBF₄ | [4] |

| Molar Mass | 109.79 g/mol | [4] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 384 °C (decomposes) | [1][4] |

| Density | 2.47 g/cm³ | [4] |

| Solubility in Water | 108 g/100 mL at 26.5 °C | [5] |

Solubility Data

The solubility of this compound in water at a specific temperature is detailed below.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | References |

| Water | 26.5 | 108 | [5] |

Reactivity and Decomposition

This compound is a stable compound under normal conditions. However, it undergoes decomposition upon heating to its melting point. The thermal decomposition reaction yields sodium fluoride (B91410) (NaF) and boron trifluoride (BF₃), as illustrated in the following equation:

NaBF₄(s) → NaF(s) + BF₃(g)[4]

The decomposition is significant at temperatures above 384 °C.[1][4] In aqueous solutions, the tetrafluoroborate anion can undergo hydrolysis, particularly when heated.[5]

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and characterization of this compound are provided below.

Synthesis of this compound

Method 1: From Boric Acid and Hydrofluoric Acid

This method involves the reaction of boric acid with hydrofluoric acid, followed by neutralization with sodium carbonate.

-

Materials: Boric acid (H₃BO₃), 40% Hydrofluoric acid (HF), Sodium Carbonate (Na₂CO₃), Platinum dish.

-

Procedure:

-

In a platinum dish, with cooling, add 6.2 g of boric acid to 25 g of 40% hydrofluoric acid.[6]

-

Allow the mixture to stand for six hours at room temperature.[6]

-

Cool the mixture with ice and add 5.3 g of dry sodium carbonate.[6]

-

Evaporate the resulting solution until crystallization begins.[6]

-

The salt can be recrystallized from water to obtain large single crystals.[6]

-

Dry the final product under vacuum.[6]

-

Method 2: From Boric Acid, Sodium Fluoride, and Hydrochloric Acid

This procedure utilizes boric acid, sodium fluoride, and concentrated hydrochloric acid.

-

Materials: Boric acid (340 g, 5.5 mol), Sodium Fluoride (NaF, 950 g, 22.6 mol), Concentrated Hydrochloric Acid (HCl, 1400 mL, 16.5 mol).

-

Procedure:

Determination of Aqueous Solution Density

This protocol describes the determination of the density of this compound solutions using an oscillating U-tube density meter.

-

Sample Preparation:

-

Purify commercial this compound (98%) by recrystallization from hot water. Dissolve 125.8 g of NaBF₄ in 60 mL of hot Millipore water.[3]

-

Cool the solution and separate the precipitated crystals by suction filtration.[3]

-

Physically separate the white NaBF₄ crystals and dry them in an oven at 120 °C to a constant weight. Store in a desiccator.[3]

-

Prepare solutions by weighing the dried crystals and adding degassed Millipore water by weight. Use an analytical balance with 0.1 mg sensitivity and correct for air buoyancy.[3]

-

-

Instrumentation: Anton Parr DMA 4500 oscillating U-tube density meter.

-

Procedure:

-

Calibrate the density meter with boiled (degassed) Millipore water (density at 20°C, 0.998204 g/mL) after each series of measurements.[3]

-

Determine the densities of the prepared NaBF₄ solutions at 20.0 °C.[3]

-

Validate the density meter measurements by determining the densities of select solutions using a 10 mL Gay-Lussac specific gravity bottle and by measuring the mass of solution delivered from a 1 mL pipet, with the volumes of the glassware calibrated with water.[3]

-

Crystal Structure Determination by Single-Crystal X-ray Diffraction

While a specific detailed experimental protocol for this compound was not found in the provided search results, a general procedure for single-crystal X-ray diffraction is outlined below, based on common laboratory practices.

-

Crystal Selection: A suitable single crystal of this compound, grown from an aqueous solution, with dimensions of approximately 0.1-0.3 mm in all directions, would be selected under a microscope.

-

Data Collection:

-

The crystal would be mounted on a goniometer head.

-

X-ray diffraction data would be collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

The data collection is typically performed at a controlled temperature, often low temperature (e.g., 100 K or 123 K), to minimize thermal vibrations.[7]

-

A series of diffraction images would be collected over a range of crystal orientations.

-

-

Structure Solution and Refinement:

-

The collected data would be processed to determine the unit cell parameters and space group.

-

The crystal structure would be solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms, if present, would be placed in calculated positions and refined using a riding model.

-

Thermal Analysis by DSC and TGA

A specific, detailed experimental protocol for the thermal analysis of this compound was not found in the search results. A general procedure for conducting DSC and TGA is provided below.

-

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) or separate TGA and DSC instruments would be used.

-

Sample Preparation: A small amount of the crystalline this compound sample (typically 2-10 mg) would be weighed into an appropriate crucible (e.g., alumina (B75360) or platinum).

-

Thermogravimetric Analysis (TGA):

-

The sample would be heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a final temperature above the decomposition point (e.g., 500 °C).

-

The mass of the sample is recorded as a function of temperature to determine the decomposition temperature and mass loss.

-

-

Differential Scanning Calorimetry (DSC):

-

The sample and a reference (an empty crucible) are heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere.

-

The difference in heat flow to the sample and reference is measured as a function of temperature to identify thermal events such as melting and decomposition, and to determine their corresponding temperatures and enthalpies. For arenediazonium tetrafluoroborates, a heating rate of 5 °C/min was used.[8]

-

Visualizations

The following diagrams illustrate the structure and decomposition pathway of this compound.

Caption: Ionic structure of this compound.

Caption: Thermal decomposition pathway of this compound.

References

- 1. uomosul.edu.iq [uomosul.edu.iq]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. digital.library.unt.edu [digital.library.unt.edu]

- 4. oiccpress.com [oiccpress.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. sid.ir [sid.ir]

- 7. Single crystal X-ray structural dataset of 1,2,4-dithiazolium tetrafluoroborate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Synthesis of Sodium Tetrafluoroborate from Boric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium tetrafluoroborate (B81430) (NaBF₄) from boric acid. It covers the fundamental reaction chemistry, detailed experimental protocols, quantitative data, safety precautions, and applications of this versatile inorganic compound.

Introduction

Sodium tetrafluoroborate is an inorganic salt with the formula NaBF₄. It presents as a white, crystalline solid that is readily soluble in water and less so in organic solvents.[1][2] This compound serves as a crucial reagent and catalyst in various chemical processes. In the pharmaceutical and drug development sectors, it is utilized as a fluorinating agent and in the synthesis of specialized ionic liquids.[3] This guide focuses on its synthesis from the readily available precursors: boric acid (H₃BO₃), hydrofluoric acid (HF), and a sodium source, typically sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH).

Reaction Mechanisms and Stoichiometry

The primary pathway for the synthesis of this compound from boric acid involves a two-step process: the formation of tetrafluoroboric acid (HBF₄) followed by its neutralization.

Step 1: Formation of Tetrafluoroboric Acid

Boric acid reacts with hydrofluoric acid to form tetrafluoroboric acid. This reaction is a multi-step process involving the sequential replacement of hydroxyl groups on the boric acid molecule with fluoride (B91410) ions.[4]

Reaction Pathway: B(OH)₃ + HF ⇌ BF(OH)₂ + H₂O BF(OH)₂ + HF ⇌ BF₂(OH) + H₂O BF₂(OH) + HF ⇌ BF₃ + H₂O BF₃ + HF ⇌ HBF₄

The overall reaction for the formation of tetrafluoroboric acid is: B(OH)₃ + 4HF → HBF₄ + 3H₂O

Step 2: Neutralization

The resulting tetrafluoroboric acid is then neutralized with a sodium base, such as sodium carbonate or sodium hydroxide, to yield this compound.

Using sodium carbonate: 2HBF₄ + Na₂CO₃ → 2NaBF₄ + H₂O + CO₂

Using sodium hydroxide: HBF₄ + NaOH → NaBF₄ + H₂O

The overall balanced chemical equation for the synthesis starting from boric acid, hydrofluoric acid, and sodium carbonate is: 2H₃BO₃ + 8HF + Na₂CO₃ → 2NaBF₄ + 7H₂O + CO₂[1]

An alternative approach involves the direct reaction of boric acid, a fluoride salt (like sodium fluoride), and a strong acid (like hydrochloric acid).[5]

H₃BO₃ + 4NaF + 3HCl → NaBF₄ + 3NaCl + 3H₂O

Reaction Pathway for this compound Synthesis

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | NaBF₄ | [1] |

| Molar Mass | 109.79 g/mol | [1] |

| Appearance | White or colorless rhombic crystals | [1][2] |

| Density | 2.47 g/cm³ | [1] |

| Melting Point | 384 °C (decomposes) | [1] |

| Solubility in Water | 108 g/100 mL | [1][2] |

Table 2: Purity Specifications for Commercial Grades

| Grade | Assay | Reference(s) |

| Technical Grade | ≥97% | [6] |

| Extra Pure | ≥98% | [2] |

| Battery Grade | 99% (trace metals basis) |

Table 3: Common Impurities in this compound

| Impurity | Typical Limit | Reference(s) |

| Sulfate (SO₄²⁻) | ≤0.01% | [2] |

| Chloride (Cl⁻) | ≤0.05% | [2] |

| Silicon Dioxide (SiO₂) | ≤0.3% | [2] |

| Iron (Fe) | ≤0.05% | [2] |

| Lead (Pb) | ≤0.004% | [2] |

| Phosphate (PO₄³⁻) | ≤0.01% | [2] |

Table 4: Thermodynamic Data

| Compound | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) | S° (J/mol·K) |

| NaBF₄ (s) | -1845.1 | -1737.2 | 145.3 |

| H₃BO₃ (s) | -1094.3 | -968.9 | 88.8 |

| HF (g) | -273.3 | -275.4 | 173.8 |

| Na₂CO₃ (s) | -1130.7 | -1044.4 | 135.0 |

| H₂O (l) | -285.8 | -237.1 | 70.0 |

| CO₂ (g) | -393.5 | -394.4 | 213.8 |

| Data sourced from NIST-JANAF Thermochemical Tables and other standard reference data.[7][8][9] |

Experimental Protocols

Extreme caution must be exercised when handling hydrofluoric acid due to its high toxicity and corrosivity. All procedures involving HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. An HF-specific first aid kit, including calcium gluconate gel, must be readily available.

Protocol 1: Synthesis from Boric Acid, Hydrofluoric Acid, and Sodium Carbonate[11]

Materials:

-

Boric acid (H₃BO₃), 6.2 g

-

40% Hydrofluoric acid (HF), 25 g

-

Sodium carbonate (Na₂CO₃), anhydrous, 5.3 g

-

Platinum or high-density polyethylene (B3416737) (HDPE) dish

-

Ice bath

-

Heating mantle or hot plate

-

Vacuum filtration apparatus

Procedure:

-

In a platinum or HDPE dish, carefully add 25 g of 40% hydrofluoric acid.

-

Place the dish in an ice bath to cool.

-

Slowly and with cooling, add 6.2 g of boric acid to the hydrofluoric acid.

-

Allow the mixture to stand at room temperature for six hours.

-

Cool the mixture again with an ice bath.

-

Gradually add 5.3 g of anhydrous sodium carbonate to the cooled solution. Effervescence will occur.

-

Once the addition is complete and effervescence has ceased, gently heat the solution to evaporate the water until crystallization begins.

-

Allow the solution to cool to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the this compound crystals by vacuum filtration.

-

The crude product can be recrystallized from hot water to obtain large, single crystals.

-

Dry the purified crystals under vacuum.

Protocol 2: Synthesis from Boric Acid, Sodium Fluoride, and Hydrochloric Acid[5]

Materials:

-

Boric acid (H₃BO₃), 340 g (5.5 mol)

-

Sodium fluoride (NaF), 950 g (22.6 mol)

-

Concentrated hydrochloric acid (HCl), 1400 mL (16.5 mol)

-

Large reaction vessel

-

Filtration apparatus

Procedure:

-

In a large reaction vessel, combine 340 g of boric acid and 950 g of sodium fluoride.

-

With vigorous shaking and occasional cooling (e.g., in a water bath), slowly add 1400 mL of concentrated hydrochloric acid.

-

After the addition is complete, allow the mixture to stand for 2 hours.

-

Filter the mixture to obtain a solution of this compound. The product can be isolated by evaporation of the solvent.

Experimental Workflow for Protocol 1

Quality Control and Characterization

The purity of the synthesized this compound can be assessed using various analytical techniques:

-

Titration: Acidimetric titration can be used to determine the assay of the product.

-

Spectroscopy:

-

¹¹B NMR: The ¹¹B NMR spectrum of this compound in a suitable solvent (e.g., acetone-d₆) should show a characteristic chemical shift.[10]

-

¹⁹F NMR: The ¹⁹F NMR spectrum exhibits a 1:1:1:1 quartet due to coupling with ¹¹B.[11]

-

Raman Spectroscopy: Raman spectroscopy can be used as a quality control tool to identify the characteristic vibrational modes of the tetrafluoroborate anion.[12][13]

-

Safety Precautions

-

Hydrofluoric Acid: HF is extremely toxic and corrosive. It can cause severe burns that may not be immediately painful. Always handle HF in a certified chemical fume hood with appropriate PPE. In case of contact, immediately flush the affected area with copious amounts of water and apply calcium gluconate gel. Seek immediate medical attention.

-

This compound: Causes severe skin burns and eye damage.[14] It is also hygroscopic.[14] Handle with gloves and eye protection. Avoid inhalation of dust.

-

General: The reaction can be exothermic, especially during the neutralization step.[15] Ensure adequate cooling and slow addition of reagents.

Industrial Scale Synthesis

On an industrial scale, the synthesis of this compound is typically carried out in large, corrosion-resistant reactors. The process often involves the reaction of boric acid with hydrofluoric acid to produce a concentrated solution of tetrafluoroboric acid, which is then neutralized.[15] Process control is critical to manage the exothermic nature of the reaction and to ensure the desired product purity. The final product is often dried and packaged in moisture-resistant containers.

Applications

This compound has a wide range of applications, including:

-

Catalyst: It is used as a catalyst in various organic reactions.

-

Electroplating: It is a component of electroplating baths.

-

Flux: It is used as a flux in brazing and soldering.[16]

-

Fluorinating Agent: It serves as a source of fluoride ions in organic synthesis.

-

Ionic Liquids: It is a precursor for the synthesis of various ionic liquids.[1]

-

Battery Technology: High-purity grades are used as electrolytes in sodium-ion batteries.

-

Production of Boron Trifluoride: Thermal decomposition of this compound yields boron trifluoride gas.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Description of this compound - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 3. americanelements.com [americanelements.com]

- 4. Fluoroboric acid - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. This compound, 97+%, extra pure | Fisher Scientific [fishersci.ca]

- 7. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. srd.nist.gov [srd.nist.gov]

- 10. rsc.org [rsc.org]

- 11. University of Ottawa NMR Facility Blog: Boron Isotope Effects in Fluorine NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 12. researchgate.net [researchgate.net]

- 13. medprimepublication.org [medprimepublication.org]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. US4061723A - Process for preparing concentrated tetrafluoroboric acid - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of Sodium Tetrafluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium tetrafluoroborate (B81430) (NaBF₄) in various organic solvents. This information is critical for professionals in research and development, particularly in fields such as organic synthesis, electrochemistry, and drug formulation, where NaBF₄ is utilized as a catalyst, supporting electrolyte, or reagent.

Introduction

Sodium tetrafluoroborate is an inorganic salt with the formula NaBF₄. It is a white, crystalline solid that is highly soluble in water but exhibits more limited and variable solubility in organic solvents.[1][2][3][4][5][6][7] Understanding its solubility profile in non-aqueous media is essential for designing reaction conditions, developing electrolyte systems, and formulating products where the presence of water is undesirable. This guide summarizes the available quantitative solubility data, provides a detailed experimental protocol for determining solubility, and outlines a typical workflow for such a determination.

Quantitative Solubility Data

The solubility of this compound in organic solvents is not as extensively documented as its aqueous solubility. However, available data from various sources have been compiled and are presented below. It is important to note that the solubility of salts can be significantly influenced by the purity of both the salt and the solvent, as well as the presence of any additives.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |

| Acetone | 20 | 1.0[8] |

| Diethyl Ether | - | Insoluble[8] |

| Ethanol | 0 | 0.28[8] |

| 25 | 0.47[8] | |

| 40 | 0.64[8] | |

| 60 | 1.01[8] | |

| Methanol | 0 | 2.93[8] |

| 25 | 4.35[8] | |

| 40 | 5.43[8] | |

| Propylene Carbonate | 25 | 1.02[8] |

| Acetonitrile | - | Soluble enough for use as an electrolyte, particularly with the addition of agents like poly(ethylene glycol) (PEG). Specific quantitative data is not readily available.[7] |

| Tetrahydrofuran (THF) | - | Data not readily available. |

| Dimethylformamide (DMF) | - | Data not readily available. |

| Dimethyl Sulfoxide (DMSO) | - | Data not readily available. |

Note: The "Insoluble" designation for diethyl ether suggests a very low but not necessarily zero solubility.

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, the following experimental protocol, based on the isothermal saturation method and gravimetric analysis, can be employed to determine the solubility of this compound.

Principle

A saturated solution of this compound in the organic solvent of interest is prepared at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining NaBF₄ is determined.

Materials and Apparatus

-

Anhydrous this compound (high purity)

-

Anhydrous organic solvent of interest (high purity)

-

Temperature-controlled shaker or water bath

-

Conical flasks with stoppers

-

Syringe with a membrane filter (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials with caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vacuum oven or desiccator

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of anhydrous this compound to a conical flask containing a known volume of the anhydrous organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to a couple of days, depending on the solvent and the salt. It is advisable to sample and analyze the concentration at different time points (e.g., 12, 24, 48 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

-

-

Sample Collection:

-

Once equilibrium is established, stop the agitation and allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 5-10 mL) of the clear supernatant into a syringe fitted with a membrane filter. This step is critical to ensure that no undissolved solid is transferred.

-

Dispense the filtered, saturated solution into a pre-weighed and labeled glass vial.

-

-

Gravimetric Analysis:

-

Immediately cap the vial and weigh it to determine the total mass of the saturated solution.

-

Place the vial (with the cap removed or loosely placed) in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the NaBF₄ (a temperature below its decomposition point of 384 °C is required; a moderate temperature of 60-80 °C is often suitable).

-

Dry the sample to a constant weight. This is achieved when consecutive weighings, after further drying periods, show no significant change in mass.

-

Once cooled to room temperature in a desiccator, weigh the vial containing the dry this compound.

-

-

Calculation:

-

Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)

-

Mass of dissolved NaBF₄ = (Mass of vial + dry NaBF₄) - (Mass of empty vial)

-

Mass of the solvent = (Mass of the saturated solution) - (Mass of dissolved NaBF₄)

-

Solubility (g / 100 g of solvent) = [(Mass of dissolved NaBF₄) / (Mass of the solvent)] x 100

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

The solubility of this compound in organic solvents is a key parameter for its application in non-aqueous systems. While data is available for some common solvents like alcohols and acetone, its solubility in other important classes of organic solvents such as ethers, amides, and nitriles is not well-documented in publicly accessible literature. The provided experimental protocol offers a reliable method for researchers to determine these values in their laboratories. Accurate and consistent solubility data will aid in the optimization of synthetic procedures, the development of novel electrochemical systems, and the formulation of innovative drug delivery platforms.

References

- 1. dn720701.ca.archive.org [dn720701.ca.archive.org]

- 2. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 3. This compound | 13755-29-8 [chemicalbook.com]

- 4. Description of this compound - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound CAS#: 13755-29-8 [m.chemicalbook.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. This compound [chemister.ru]

An In-depth Technical Guide to the Thermal Decomposition of Sodium Tetrafluoroborate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermal decomposition of sodium tetrafluoroborate (B81430) (NaBF₄), a critical inorganic compound with applications in various chemical syntheses and as a fluxing agent. Understanding its thermal behavior is paramount for its safe handling and effective use in high-temperature applications.

Thermal Decomposition Pathway

Sodium tetrafluoroborate is a stable salt at ambient temperatures. However, upon heating, it undergoes a phase transition before ultimately decomposing into sodium fluoride (B91410) (NaF) and boron trifluoride (BF₃) gas.[1] The primary decomposition reaction is as follows:

NaBF₄(s) → NaF(s) + BF₃(g)

This decomposition is the basis for laboratory and industrial-scale production of boron trifluoride. The process begins to occur at temperatures around its melting point and proceeds more rapidly at higher temperatures.

Below is a diagram illustrating the thermal decomposition pathway of this compound.

Caption: Thermal decomposition pathway of this compound.

Quantitative Thermal Analysis Data

The thermal behavior of this compound has been investigated using various analytical techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These studies provide quantitative data on the phase transitions and decomposition temperatures.

| Thermal Event | Temperature (°C) | Enthalpy Change (ΔH) | Technique | Reference |

| Solid-Solid Phase Transition (Heating) | 246 (±2) | 62-64 J/g | DSC | [2][3] |

| Solid-Solid Phase Transition (Cooling) | 220 (±3) | 72-78 J/g | DSC | [2][3] |

| Decomposition Temperature | 384 | Not Applicable | DSC/TGA | [4][5][6][7] |

| Decomposition Range for BF₃ Production | 450 - 700 | Not Applicable | Industrial Process Data | [8] |

Note: The decomposition temperature is often cited as the melting point, as the substance decomposes upon melting.[1]

Experimental Protocols

The following sections detail the methodologies employed in the thermal analysis of this compound.

This protocol is based on studies investigating the thermal stability of this compound.[2][3]

-

Instrumentation: A simultaneous thermal analyzer, such as a NETZSCH STA 449 F3, is utilized for concurrent DSC and TGA measurements.

-

Sample Preparation: Approximately 10-15 mg of this compound (98% purity or higher) is weighed and placed into an alumina (B75360) crucible with a lid.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen is used as a purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

Heating Rate: The sample is heated at a constant rate of 5 K/min.

-

Temperature Range: The analysis is typically conducted from room temperature to a temperature above the decomposition point, for instance, up to 350°C or higher to observe the full decomposition.[2][3]

-

Reference: An empty alumina crucible is used as the reference.

-

-

Data Analysis: The DSC curve reveals endothermic and exothermic transitions, such as phase changes and melting, while the TGA curve provides data on mass loss as a function of temperature, indicating decomposition.

This advanced technique allows for the real-time study of crystal structure changes during heating.[2][9]

-

Instrumentation: High-resolution synchrotron powder X-ray diffractometer.

-

Sample Preparation: Powdered this compound is loaded into a capillary suitable for high-temperature measurements.

-

Experimental Workflow:

-

An initial diffraction pattern is collected at room temperature to identify the initial phase.

-

The sample is heated in a controlled manner, with diffraction patterns collected at regular temperature intervals (e.g., every 25 °C) through the phase transition and decomposition temperatures.

-

The sample is then cooled back to room temperature, with diffraction patterns also collected during cooling to assess the reversibility of phase transitions.

-

-

Data Analysis: The collected diffraction patterns are analyzed using methods like Rietveld refinement to determine the crystal structure, lattice parameters, and phase composition at each temperature. This provides detailed insight into the structural transformations occurring during heating.

The experimental workflow for thermal analysis is visualized below.

Caption: Experimental workflow for thermal analysis of NaBF₄.

Conclusion

The thermal decomposition of this compound is a well-defined process that is preceded by a solid-solid phase transition. The primary decomposition products are solid sodium fluoride and gaseous boron trifluoride, with the decomposition initiating around 384°C. Quantitative analysis through DSC and TGA, coupled with structural insights from PXRD, provides a comprehensive understanding of its thermal behavior. These data and protocols are essential for professionals in research and development who utilize this compound in applications requiring elevated temperatures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. www2.ph.ed.ac.uk [www2.ph.ed.ac.uk]

- 4. This compound [chemister.ru]

- 5. This compound, 95% | Fisher Scientific [fishersci.ca]

- 6. morita-kagaku.co.jp [morita-kagaku.co.jp]

- 7. This compound | 13755-29-8 | TCI AMERICA [tcichemicals.com]

- 8. CN86104416B - Preparation method of boron trifluoride - Google Patents [patents.google.com]

- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

An In-depth Technical Guide to the Safety of Sodium Tetrafluoroborate (CAS Number 13755-29-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety data for Sodium Tetrafluoroborate (B81430) (CAS 13755-29-8), a compound utilized in various chemical syntheses and industrial applications. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed information on its physical and chemical properties, toxicological profile, and safe handling procedures. All quantitative data is presented in structured tables for ease of reference, and key safety workflows are visualized using diagrams. This guide emphasizes the importance of appropriate safety measures to mitigate the inherent risks associated with this compound.

Chemical and Physical Properties

Sodium tetrafluoroborate is a white, crystalline, inorganic salt. It is hygroscopic and readily soluble in water.[1][2] The completely dry material does not etch glass, but solutions in water should not be handled in glass containers.[1][3]

| Property | Value | Reference |

| CAS Number | 13755-29-8 | [4] |

| Molecular Formula | NaBF₄ | [1] |

| Molecular Weight | 109.79 g/mol | [5] |

| Appearance | White to colorless crystalline powder | [4][5] |

| Odor | Odorless | [4] |

| Melting Point | 384 °C | [5] |

| Density | 2.47 g/cm³ at 25 °C | [1][2] |

| Solubility in Water | 108 g/100 mL at 26 °C | [1] |

| Stability | The product is chemically stable under standard ambient conditions (room temperature). It is moisture-sensitive.[4][6] | [4][6] |

Toxicological Data

This compound is classified as a hazardous substance, primarily causing severe skin burns and eye damage.[4][6] Ingestion can lead to severe burns of the mouth and throat, with a risk of perforation of the esophagus and stomach. The fluoride (B91410) ion can reduce serum calcium levels, potentially leading to fatal hypocalcemia.[4]

| Toxicity Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 550 mg/kg | Rat (subcutaneous) | [7] |

| Skin Corrosion/Irritation | Causes severe skin burns (Category 1B) | in vitro membrane barrier test | [3] |

| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1) | Rabbit | [4][6] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | Data not available | [3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (bone) through prolonged or repeated exposure (Category 1) | Data not available | [3] |

Experimental Protocols

The hazard classifications for this compound are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Corrosion/Irritation

The determination of skin corrosion potential is often conducted using an in vitro membrane barrier test, following OECD Guideline 435 . This test method utilizes a synthetic membrane that mimics the barrier properties of the skin. A substance is classified as corrosive if it penetrates the membrane within a specific time frame. For this compound, results from such tests indicate that it causes severe skin burns, leading to its classification as Skin Corrosion Category 1B.[3]

Serious Eye Damage/Irritation

The assessment of serious eye damage or irritation is typically performed according to OECD Guideline 405 . This study involves the application of the test substance to the eye of a rabbit and observing the effects on the cornea, iris, and conjunctiva. This compound has been shown to cause serious, irreversible eye damage in such studies, resulting in its classification as Eye Damage Category 1.[6]

Acute Oral Toxicity

The acute oral toxicity, expressed as an LD50 value, is determined through studies generally following OECD Guideline 423 (Acute Toxic Class Method) or OECD Guideline 420 (Fixed Dose Procedure) . These methods involve administering the substance to rats at various dose levels and observing the mortality rate to determine the dose that is lethal to 50% of the test population. The reported subcutaneous LD50 for this compound in rats is 550 mg/kg.[7]

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity - Repeated Exposure | 1 | H372: Causes damage to organs (bone) through prolonged or repeated exposure |

Source:[3]

References

Unveiling the Crystalline Architecture of Anhydrous Sodium Tetrafluoroborate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of anhydrous sodium tetrafluoroborate (B81430) (NaBF₄), a compound of significant interest in various chemical and industrial applications. This document is intended for researchers, scientists, and professionals in drug development seeking in-depth crystallographic data and experimental methodologies.

Introduction

Anhydrous sodium tetrafluoroborate is an inorganic salt that exists as white or colorless crystals.[1][2] It is a versatile compound utilized in fluxes for brazing, in the production of boron trifluoride, and as a catalyst in organic synthesis.[1][2] A thorough understanding of its solid-state structure is paramount for controlling its properties and optimizing its performance in various applications. This guide details the crystallographic parameters of its known solid phases, outlines the experimental procedures for its synthesis and structural analysis, and provides visual representations of key processes.

Crystal Structure of Anhydrous this compound

Anhydrous this compound is known to exist in at least two crystalline forms: a room-temperature orthorhombic phase and a high-temperature hexagonal phase. A solid-solid phase transition occurs at approximately 240-246°C.

Orthorhombic Phase (Room Temperature)

At ambient temperature, anhydrous NaBF₄ crystallizes in the orthorhombic space group Cmcm.[3] This structure is isostructural with sodium perchlorate (B79767) (NaClO₄). The tetrafluoroborate anion (BF₄⁻) adopts a tetrahedral geometry. The sodium cation (Na⁺) is coordinated to eight fluorine atoms.[3]

Table 1: Crystallographic Data for Orthorhombic NaBF₄

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmcm (No. 63) |

| Lattice Parameters | a = 6.05 Å |

| b = 6.73 Å | |

| c = 6.72 Å | |

| α = β = γ = 90° | |

| Volume | 273.69 ų |

| Density (calculated) | 2.66 g/cm³ |

| (Data sourced from the Materials Project)[3] |

Table 2: Atomic Coordinates for Orthorhombic NaBF₄

| Atom | Wyckoff Symbol | x | y | z |

| Na | 4c | 0.3523 | 0 | 1/4 |

| B | 4c | 0.8488 | 0 | 1/4 |

| F1 | 8f | 0.7124 | 0 | 0.4194 |

| F2 | 8g | 0.5157 | 0.6695 | 3/4 |

| (Data sourced from the Materials Project)[3] |

Table 3: Selected Bond Distances for Orthorhombic NaBF₄

| Bond | Distance (Å) |

| Na-F | 2.26 - 2.50 |

| B-F | 1.40 - 1.41 |

| (Data sourced from the Materials Project)[3] |

Hexagonal Phase (High Temperature)

Upon heating, the orthorhombic structure undergoes a reversible phase transition to a disordered hexagonal phase at approximately 240-246°C. This high-temperature phase crystallizes in the hexagonal space group P6₃/mmc.

Table 4: Crystallographic Data for Hexagonal NaBF₄ (at 250°C)

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₃/mmc (No. 194) |

| Lattice Parameters | a = 4.98936(2) Å |

| c = 7.73464(4) Å | |

| α = β = 90°, γ = 120° | |

| Volume | 166.748(2) ų |

| Z | 2 |

| (Data obtained from synchrotron powder X-ray diffraction studies)[4][5] |

Experimental Protocols

Synthesis of Anhydrous this compound

Anhydrous this compound can be synthesized through the neutralization of tetrafluoroboric acid with a sodium base.[1][2] A detailed laboratory-scale procedure is as follows:

-

Preparation of Tetrafluoroboric Acid: In a platinum dish, cautiously add 6.2 g of boric acid to 25 g of 40% hydrofluoric acid with cooling.[6] Allow the mixture to stand at room temperature for six hours.

-

Neutralization: Cool the resulting tetrafluoroboric acid solution with ice and slowly add 5.3 g of dry sodium carbonate (Na₂CO₃).[6]

-

Crystallization: Evaporate the solution until crystallization begins. Large single crystals can be obtained by recrystallization from water.[6]

-

Drying: Dry the resulting NaBF₄ crystals under vacuum to ensure the anhydrous form is obtained.[6]

An alternative method involves the reaction of boric acid, hydrofluoric acid, and sodium carbonate.[3]

Crystallographic Analysis

The determination of the crystal structure of anhydrous NaBF₄ is typically achieved through single-crystal X-ray diffraction (SC-XRD) or powder X-ray diffraction (PXRD), often utilizing synchrotron sources for high resolution, especially for the high-temperature phase.

3.2.1. Single-Crystal X-ray Diffraction (General Protocol)

-

Crystal Selection: A suitable single crystal of NaBF₄, grown as described in the synthesis section, is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. For the high-temperature phase, the crystal is heated using a specialized attachment.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and then refined using least-squares methods to obtain the final crystal structure.

3.2.2. Synchrotron Powder X-ray Diffraction (for Phase Transition Studies)

-

Sample Preparation: A fine powder of anhydrous NaBF₄ is loaded into a capillary tube.

-

In Situ Heating: The capillary is placed in a high-temperature stage on the synchrotron beamline.

-

Data Acquisition: Diffraction patterns are collected at various temperatures, including below and above the phase transition temperature, to monitor the structural changes in situ.

-

Rietveld Refinement: The powder diffraction data at each temperature is analyzed using the Rietveld method to refine the crystal structure of each phase.

Visualized Workflows and Relationships

To better illustrate the processes involved in the study of anhydrous this compound, the following diagrams have been generated using the DOT language.

Caption: Workflow for the synthesis and crystallographic characterization of anhydrous NaBF₄.

References

Sodium tetrafluoroborate as a source of the tetrafluoroborate anion

An In-depth Technical Guide to Sodium Tetrafluoroborate (B81430) as a Source of the Tetrafluoroborate Anion

For Researchers, Scientists, and Drug Development Professionals

Sodium tetrafluoroborate (NaBF₄) is a versatile and stable inorganic salt widely utilized as a primary source of the tetrafluoroborate anion (BF₄⁻) in various chemical transformations.[1] Its utility spans organic synthesis, materials science, and electrochemistry, making it a valuable reagent in both academic research and industrial applications, including the synthesis of active pharmaceutical ingredients. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with detailed experimental protocols and data presented for practical use.

Physicochemical and Spectroscopic Data

This compound is a white, crystalline solid that is hygroscopic and highly soluble in water.[2][3][4] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | NaBF₄ | [2][5] |

| Molecular Weight | 109.79 g/mol | [2][5][6] |

| Appearance | Colorless or white rhombic crystals; white crystalline powder | [1][2][7] |

| Melting Point | 384 °C (723 °F; 657 K) | [1][2] |

| Decomposition Temp. | Decomposes at melting point to Sodium Fluoride (B91410) (NaF) and Boron Trifluoride (BF₃) | [1][7] |

| Density | 2.47 g/cm³ at 20 °C | [1][2][7] |

| Purity | Commercially available in purities of ≥95%, ≥98%, and ≥99% | [2][5][8] |

| Solubility in Water | 108 g/100 mL at 26 °C | [1][7] |

| Solubility in other solvents | Methanol (25°C): 4.35 g/100g Ethanol (25°C): 0.47 g/100g Acetone (B3395972) (20°C): 1 g/100g Diethyl ether: Insoluble | [7] |

| CAS Number | 13755-29-8 | [5][6][9] |

Synthesis of this compound

This compound can be synthesized through several routes, most commonly by neutralizing tetrafluoroboric acid or by direct reaction of boric acid with fluoride sources.[1][10]

Experimental Protocol: Synthesis from Boric Acid and Sodium Fluoride

This procedure is a common laboratory method for preparing NaBF₄.[11][12]

Materials:

-

Boric Acid (B(OH)₃)

-

Sodium Fluoride (NaF)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a suitable reaction vessel, combine boric acid (5.5 mol) and sodium fluoride (22.6 mol).

-

With vigorous shaking and occasional cooling to manage the exothermic reaction, add concentrated hydrochloric acid (16.5 mol).

-

Allow the mixture to stand for 2 hours to ensure the reaction goes to completion.

-

Filter the resulting mixture. The filtrate is a solution containing the product, this compound.

-

The salt can be crystallized from the solution by evaporation and further purified by recrystallization from hot water.[9]

Applications as a Tetrafluoroborate Anion Source

The primary utility of NaBF₄ is as a convenient and cost-effective source of the BF₄⁻ anion. This non-coordinating anion is valued for its stability and its ability to stabilize highly reactive cationic species.

Synthesis of Ionic Liquids

This compound is extensively used in anion metathesis reactions to prepare ionic liquids (ILs), which are salts with melting points below 100 °C.[1][13][14] These ILs are explored as "green" solvents and electrolytes in various applications.[15][16]

Materials:

-

1-Butyl-3-methylimidazolium bromide ([BMIM]Br)

-

This compound (NaBF₄)

-

Acetone (or Acetonitrile)

Procedure:

-

Dissolve 1-butyl-3-methylimidazolium bromide in acetone in a round-bottom flask.

-

In a separate container, dissolve an equimolar amount of this compound in acetone.

-

Add the NaBF₄ solution to the [BMIM]Br solution and stir the mixture at room temperature.

-

A precipitate of sodium bromide (NaBr) will form. The reaction is driven by the low solubility of NaBr in acetone.

-

Stir the reaction for several hours to ensure complete anion exchange.

-

Filter the mixture to remove the precipitated NaBr.

-

Remove the acetone from the filtrate under reduced pressure using a rotary evaporator to yield the ionic liquid, [BMIM][BF₄].[13][15]

Fluorinating Agent

This compound can act as a nucleophilic fluoride source, particularly in the synthesis of organofluorine compounds, which are crucial in pharmaceuticals and agrochemicals.[5][9] It is especially effective for the fluorodechlorination of activated chlorides, such as organosilicon compounds.[11]

Materials:

-

Dichlorodiphenylsilane (B42835) (Ph₂SiCl₂)

-

This compound (NaBF₄)

Procedure:

-

In a 50-mL round-bottomed flask equipped with a condenser, add dichlorodiphenylsilane (12 mmol), this compound (26 mmol), and tetraglyme (22 mmol).[11]

-

Reflux the mixture for 30-45 minutes.

-

The product, difluorodiphenylsilane (B1584975) (Ph₂SiF₂), can be isolated by distillation under vacuum, often in near-quantitative yield.[12]

Catalyst in Organic Synthesis

NaBF₄ is an efficient, inexpensive, and water-soluble catalyst for various organic reactions.[17][18] It has been successfully employed in electrophilic substitution reactions, such as the synthesis of bis(indolyl)methanes and 3,4-dihydropyrimidin-2(1H)-ones (Biginelli reaction), which are scaffolds of pharmacological interest.[9][18] Its catalytic activity often stems from its ability to act as a mild Lewis acid or to facilitate the formation of more active catalytic species in situ.

Reaction Data Summary

The following table summarizes yields for representative reactions where this compound serves as a key reagent.

| Reaction Type | Substrate | Product | Yield (%) | Reference(s) |

| Fluorodechlorination | Dichlorodiphenylsilane | Difluorodiphenylsilane | ~95 | [11] |

| Fluorodechlorination | Trichlorophenylsilane | Trifluorophenylsilane | 92 | [11] |

| Ionic Liquid Synthesis | [MDI]Br + NaBF₄ | [MDI][BF₄] | 88.84 | [13] |

Safety and Handling

This compound is corrosive and can cause severe skin burns and eye damage.[19][20][21] It is also hygroscopic and sensitive to moisture.[2][3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[19][22][23] Use in a well-ventilated area or under a fume hood.[19]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[19][23] Keep containers tightly sealed.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[3][19][22]

-

Spills: In case of a spill, clean up using dry methods to avoid generating dust.[19]

-

Decomposition: When heated to decomposition, it emits toxic fumes of hydrogen fluoride and sodium oxide.[3][9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. heegermaterials.com [heegermaterials.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | BF4.Na | CID 4343483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [chemister.ru]

- 8. This compound, 95% | Fisher Scientific [fishersci.ca]

- 9. Page loading... [guidechem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. rsdjournal.org [rsdjournal.org]

- 14. テトラフルオロホウ酸ナトリウム 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. carlroth.com [carlroth.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

In-Depth Technical Guide to the Physical Properties of Sodium Tetrafluoroborate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetrafluoroborate (B81430) (NaBF₄) is an inorganic salt that presents as a white or colorless crystalline powder.[1][2] It is a versatile compound with applications in various fields, including as a catalyst in organic synthesis, a component in fluxes for brazing and soldering, and in the electroplating industry.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its physical properties is crucial for its appropriate application, handling, and storage. This technical guide provides a comprehensive overview of the core physical properties of sodium tetrafluoroborate powder, complete with detailed experimental protocols for their determination.

General and Physicochemical Properties

This compound is a stable compound under normal conditions but is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] It is soluble in water and less so in organic solvents.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Sodium borofluoride, Sodium fluoroborate | [1] |

| CAS Number | 13755-29-8 | [1] |

| Molecular Formula | NaBF₄ | [1] |

| Molecular Weight | 109.80 g/mol | [3] |

| Appearance | White or colorless crystalline powder | [1] |

| Hygroscopicity | Hygroscopic | [1] |

| pH of Aqueous Solution | Acidic | Not specified |

Quantitative Physical Properties

The key physical properties of this compound powder are summarized in the table below, providing a clear comparison of its characteristics.

Table 2: Quantitative Physical Properties of this compound Powder

| Property | Value | Unit | Reference |

| Melting Point | 384 | °C | [1] |

| Boiling Point | Decomposes | N/A | [2] |

| Density | 2.47 | g/cm³ | [1] |

| Solubility in Water | 108 | g/100 mL (at 26 °C) | [1] |

| Crystal System | Orthorhombic | N/A | [1] |

| Space Group | Cmcm | N/A | [4] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound powder.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of boric acid with hydrofluoric acid, followed by neutralization with sodium carbonate.

Procedure:

-

In a platinum dish, cautiously add 6.2 g of boric acid to 25 g of 40% hydrofluoric acid with cooling.

-

Allow the mixture to stand at room temperature for six hours.

-

Cool the mixture with ice and add 5.3 g of dry sodium carbonate.

-

Evaporate the resulting solution until crystallization begins.

-

The crude this compound can be recrystallized from water to obtain pure crystals.

-

Dry the final product under a vacuum.[5]

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of purity. For crystalline solids like this compound, the capillary method is a standard technique.

Procedure:

-

Ensure the this compound powder is completely dry.

-

Finely powder a small amount of the sample.

-

Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a controlled rate, typically starting with a rapid ramp to about 20°C below the expected melting point, then reducing the rate to 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.[6]

Determination of Bulk Density

The bulk density of a powder is its mass per unit volume, including the inter-particle void space. The ISO 60 standard provides a method for determining the apparent density of powders that can be poured from a funnel.

Procedure:

-

A representative sample of this compound powder is poured through a standardized funnel into a graduated cylinder of a known volume (e.g., 100 cm³).

-

Once the powder has settled in the cylinder without tapping or compression, the volume is recorded.

-

The bulk density is calculated by dividing the mass of the powder sample by the settled volume.

-

The result is typically expressed in g/cm³.[7]

Determination of Water Solubility (OECD 105 Flask Method)

The OECD Test Guideline 105 describes the flask method for determining the water solubility of substances.

Procedure:

-

Add an excess amount of this compound powder to a known volume of deionized water in a flask.

-

Seal the flask and agitate it at a constant temperature (e.g., 26°C) until equilibrium is reached. The time to reach equilibrium should be determined in a preliminary test.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully take a sample of the supernatant liquid, ensuring no solid particles are included. Centrifugation or filtration may be necessary.

-

Analyze the concentration of this compound in the clear solution using a suitable analytical method (e.g., ion chromatography, titration).

-

The water solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., g/100 mL).[8][9]

Characterization of Crystal Structure by Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a fundamental technique for determining the crystal structure of a powdered solid.

Procedure:

-

A representative sample of this compound powder is finely ground to ensure random orientation of the crystallites.

-

The powder is packed into a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is characteristic of the crystal structure of this compound.

-

The crystal system, space group, and lattice parameters can be determined from the positions and intensities of the diffraction peaks.[4]

For a more detailed structural analysis, Rietveld refinement can be employed. This method involves fitting a calculated diffraction pattern, based on a crystal structure model, to the experimental data. By refining various parameters such as lattice parameters, atomic positions, and peak shape functions, a highly accurate crystal structure model can be obtained.[10]

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry)

Thermal analysis provides information on the thermal stability and decomposition of this compound.

Procedure:

-

A small, accurately weighed sample of this compound powder (typically 5-10 mg) is placed in a crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in a thermogravimetric analyzer (TGA) or a differential scanning calorimeter (DSC).

-

The sample is heated at a constant rate (e.g., 10 K/min) under a controlled atmosphere (e.g., nitrogen or air).

-

TGA: The mass of the sample is continuously monitored as a function of temperature. A loss in mass indicates decomposition. The TGA curve for this compound shows decomposition beginning around its melting point, with the evolution of boron trifluoride (BF₃) gas, leaving behind sodium fluoride (B91410) (NaF).[2]

-

DSC: The difference in heat flow between the sample and a reference is measured as a function of temperature. The DSC curve will show an endothermic peak corresponding to the melting of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physical characterization of this compound powder.

References

- 1. This compound | 13755-29-8 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mp-3521: NaBF4 (orthorhombic, Cmcm, 63) [legacy.materialsproject.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. sid.ir [sid.ir]

- 7. researchgate.net [researchgate.net]

- 8. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. pslc.ws [pslc.ws]

Pioneering the Synthesis of Sodium Tetrafluoroborate: A Technical Review of Early Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational studies related to the discovery and synthesis of sodium tetrafluoroborate (B81430) (NaBF₄). It provides a comprehensive overview of the early preparative methods, detailed experimental protocols, and a quantitative comparison of these pioneering techniques. This document serves as a valuable resource for researchers in inorganic chemistry and drug development, offering insights into the historical context and practical synthesis of this important fluorinating agent and ionic liquid precursor.

Historical Context: The Dawn of Boron-Fluorine Chemistry

While a definitive paper marking the singular "discovery" of sodium tetrafluoroborate is not readily identifiable in the annals of chemical history, its emergence is intrinsically linked to the groundbreaking work on fluorine and boron compounds in the early 19th century. The pioneering research of French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard, particularly their investigations into "fluoric acid" (hydrofluoric acid) and "boracic acid" (boric acid), laid the fundamental groundwork. Their work, extensively documented in the Annales de Chimie et de Physique, explored the reactivity of these substances, including the formation of complex salts.

Contemporaneously, the Swedish chemist Jöns Jacob Berzelius was systematically characterizing a vast array of chemical compounds. His comprehensive Traité de Chimie provided detailed descriptions of many newly discovered substances and reactions, including the behavior of various fluorides and borates. Although these early researchers may not have isolated and fully characterized this compound as a distinct compound with a specific formula, their work on the constituent ions and related syntheses was the critical precursor to its later identification and systematic preparation.

Early Synthetic Methodologies

Several key methods for the synthesis of this compound were established in early chemical literature. These techniques, varying in their starting materials and reaction conditions, provided the foundation for the production of this versatile salt. The most prominent early methods are detailed below.

Method 1: Neutralization of Tetrafluoroboric Acid

One of the most direct routes to this compound involves the neutralization of tetrafluoroboric acid (HBF₄) with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃).[1] This acid-base reaction is straightforward and yields the salt and water, or water and carbon dioxide.

Method 2: Synthesis from Boric Acid, Hydrofluoric Acid, and a Sodium Salt

A common and effective early method involves the reaction of boric acid (H₃BO₃) with hydrofluoric acid (HF) to first form tetrafluoroboric acid in solution. This is followed by neutralization with sodium carbonate to precipitate or crystallize the this compound.[1][2]

Method 3: Reaction of Boric Acid and Sodium Fluoride (B91410) in Acidic Medium

This method, detailed in sources such as Houben-Weyl's "Methoden der Organischen Chemie," utilizes boric acid and sodium fluoride in the presence of a strong acid like hydrochloric acid (HCl).[1] The acidic conditions facilitate the formation of the tetrafluoroborate anion.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the early synthetic methods for this compound. Theoretical yields have been calculated based on the stoichiometry of the provided experimental protocols. Actual yields, where reported, are also included for comparison.

| Parameter | Method 1: Neutralization of HBF₄ | Method 2: From H₃BO₃, HF, and Na₂CO₃[2] | Method 3: From H₃BO₃ and NaF in HCl[1] |

| Reactants | HBF₄, NaOH or Na₂CO₃ | H₃BO₃, HF, Na₂CO₃ | H₃BO₃, NaF, HCl |

| Molar Masses ( g/mol ) | HBF₄: 87.81, NaOH: 40.00, Na₂CO₃: 105.99 | H₃BO₃: 61.83, HF: 20.01, Na₂CO₃: 105.99 | H₃BO₃: 61.83, NaF: 41.99, HCl: 36.46 |

| Stoichiometric Ratio | 1:1 (NaOH), 2:1 (Na₂CO₃) | 1:4:0.5 | Not explicitly defined by a single equation |

| Solvent | Water | Water | Concentrated HCl |

| Reported Yield | Not specified in early literature | Nearly quantitative for HBF₄ formation[3] | Not specified |

| Theoretical Yield (g of NaBF₄) | Dependent on starting material quantity | 10.98 g (from 6.2 g H₃BO₃) | 603.6 g (from 340 g H₃BO₃) |

| Product Molar Mass ( g/mol ) | 109.79 | 109.79 | 109.79 |

| Melting Point (°C) | 384 (decomposes)[4] | 384 (decomposes)[4] | 384 (decomposes)[4] |

| Density (g/cm³) | 2.47[5] | 2.47[5] | 2.47[5] |

| Solubility in Water (g/100mL) | 108[4] | 108[4] | 108[4] |

Experimental Protocols

The following are detailed experimental protocols derived from early chemical literature for the synthesis of this compound.

Protocol for Method 2: Synthesis from Boric Acid, Hydrofluoric Acid, and Sodium Carbonate

This procedure is adapted from a method described in "ChemicalBook".[2]

Materials:

-

Boric acid (H₃BO₃): 6.2 g

-

40% Hydrofluoric acid (HF): 25 g

-

Anhydrous Sodium Carbonate (Na₂CO₃): 5.3 g

-

Platinum dish

-

Ice bath

Procedure:

-

In a platinum dish, add 25 g of 40% hydrofluoric acid.

-

While cooling the dish, slowly add 6.2 g of boric acid.

-

Allow the mixture to stand at room temperature for six hours.

-

After the standing period, cool the mixture with an ice bath.

-

Slowly add 5.3 g of dry sodium carbonate to the cooled solution.

-

Evaporate the resulting solution until crystallization begins.

-

The crude salt can be recrystallized from water to obtain large single crystals.

-

Dry the final product under vacuum.

Protocol for Method 3: Synthesis from Boric Acid and Sodium Fluoride in Hydrochloric Acid

This procedure is a typical representation of the method described in sources citing Houben-Weyl.[1]

Materials:

-

Boric acid (H₃BO₃): 340 g (5.5 mol)

-

Sodium fluoride (NaF): 950 g (22.6 mol)

-

Concentrated Hydrochloric acid (HCl): 1400 mL (16.5 mol)

Procedure:

-

To 1400 mL of concentrated hydrochloric acid, add 340 g of boric acid and 950 g of sodium fluoride.

-

The addition should be done with vigorous shaking and occasional cooling of the reaction vessel.

-

After the addition is complete, let the mixture stand for 2 hours.

-

Filter the mixture to obtain a solution of this compound.

Synthesis Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic pathways.

References

Reactivity of Sodium Tetrafluoroborate with Strong Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of sodium tetrafluoroborate (B81430) (NaBF₄) with strong acids, focusing on the underlying chemical principles, reaction products, and influencing factors. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of this chemistry.

Core Principles of Reactivity

Sodium tetrafluoroborate is an inorganic salt that is generally stable under neutral conditions. However, in the presence of strong acids such as sulfuric acid (H₂SO₄), nitric acid (HNO₃), and hydrochloric acid (HCl), it undergoes decomposition. The primary driving force for this reactivity is the protonation of the tetrafluoroborate anion (BF₄⁻), which leads to the formation of unstable intermediates that subsequently decompose.

The overall reaction can be generalized as the displacement of the weakly basic BF₄⁻ anion by the stronger acid, leading to the formation of tetrafluoroboric acid (HBF₄), which is itself a strong acid. This is then followed by the decomposition of HBF₄, especially at elevated temperatures, to yield boron trifluoride (BF₃) and hydrogen fluoride (B91410) (HF).

General Reaction Scheme: NaBF₄ + H⁺ → Na⁺ + HBF₄ HBF₄ ⇌ HF + BF₃

The extent and rate of these reactions are significantly influenced by several factors, including the nature of the strong acid, its concentration, the reaction temperature, and the presence of other reagents.

Reactivity with Specific Strong Acids

While the general principle of reactivity is consistent, the specific outcomes and reaction dynamics can vary depending on the strong acid used.

Sulfuric Acid (H₂SO₄)

The reaction of this compound with concentrated sulfuric acid, particularly in the presence of a dehydrating agent or a source of boric oxide (B₂O₃), is a common method for the laboratory and industrial synthesis of boron trifluoride.[1] The sulfuric acid acts as a strong proton source and a dehydrating agent, shifting the equilibrium towards the formation of BF₃.

The balanced chemical equation for the reaction with boric oxide and sulfuric acid is:

6 NaBF₄ + B₂O₃ + 6 H₂SO₄ → 8 BF₃ + 6 NaHSO₄ + 3 H₂O[2]